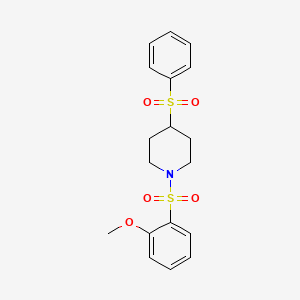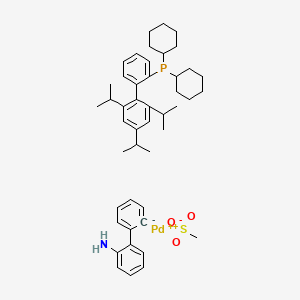
4-(3,5-ジニトロベンゾイル)モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dinitrobenzoyl)morpholine is an organic compound with the molecular formula C11H11N3O6 and a molar mass of 281.22 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 3,5-dinitrobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
4-(3,5-Dinitrobenzoyl)morpholine is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: It is employed in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 3,5-dinitrobenzoic acid. The process begins with the conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The acid chloride is then reacted with morpholine to yield 4-(3,5-Dinitrobenzoyl)morpholine .
Industrial Production Methods
While specific industrial production methods for 4-(3,5-Dinitrobenzoyl)morpholine are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
4-(3,5-Dinitrobenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or other chemical reducing agents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield morpholine and 3,5-dinitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reducing agents like iron powder (Fe) in acidic medium.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-(3,5-Diaminobenzoyl)morpholine.
Hydrolysis: Morpholine and 3,5-dinitrobenzoic acid.
作用機序
The mechanism of action of 4-(3,5-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups on the benzoyl ring can participate in redox reactions, affecting the activity of target proteins. Additionally, the morpholine ring can interact with biological macromolecules, influencing their function .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the 3,5-dinitrobenzoyl group, used as a solvent and chemical intermediate.
4-(3,5-Diaminobenzoyl)morpholine: A reduced form of 4-(3,5-Dinitrobenzoyl)morpholine with amine groups instead of nitro groups.
Uniqueness
4-(3,5-Dinitrobenzoyl)morpholine is unique due to the presence of both the morpholine ring and the 3,5-dinitrobenzoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it valuable for specific research applications where both functionalities are required.
特性
IUPAC Name |
(3,5-dinitrophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-1-3-20-4-2-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSXPSGNMCINHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)

![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2432209.png)
![N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2432210.png)

![N-(3-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2432215.png)

![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2432217.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)
![2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B2432220.png)
